molecular formula C12H10F3N3O3 B1423768 5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326937-34-1

5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1423768
CAS No.: 1326937-34-1
M. Wt: 301.22 g/mol
InChI Key: MBNQYMHHTIPSHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the specific reactions used. For example, the trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, while the trifluoromethyl group could potentially undergo various substitution reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • The structural characteristics of similar triazole derivatives have been explored, providing insights into the synthesis and properties of compounds like 5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid. One study focused on determining the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid through X-ray diffraction and quantum-chemical calculations (Shtabova et al., 2005).

Synthesis Techniques

  • Research has been conducted on the synthesis of 1,2,3-triazoles, which is relevant for understanding the synthesis of this compound. For instance, a study described an efficient method for synthesizing ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, illustrating the utility of "click chemistry" in producing such compounds (Chen, Liu, & Chen, 2010).

Biological Activity

  • Several studies have investigated the biological activity of triazole derivatives. One such study synthesized benzimidazole-1,2,3-triazole hybrid molecules, demonstrating their antimicrobial activities against various pathogens. This highlights the potential use of similar compounds like this compound in medicinal chemistry (Ouahrouch et al., 2014).

Advanced Applications

  • Research on triazole derivatives extends into areas such as material science and pharmaceuticals. For example, one study synthesized N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and analyzed its structure, which is relevant to the understanding of this compound (Alotaibi et al., 2018).

Properties

IUPAC Name

5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3/c1-21-6-9-10(11(19)20)16-17-18(9)8-5-3-2-4-7(8)12(13,14)15/h2-5H,6H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNQYMHHTIPSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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